2-hydroxy-2H-pyran-4,6-dicarboxylic acid

Catalog No.
S561923
CAS No.
M.F
C7H6O6
M. Wt
186.12 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxy-2H-pyran-4,6-dicarboxylic acid

Product Name

2-hydroxy-2H-pyran-4,6-dicarboxylic acid

IUPAC Name

2-hydroxy-2H-pyran-4,6-dicarboxylic acid

Molecular Formula

C7H6O6

Molecular Weight

186.12 g/mol

InChI

InChI=1S/C7H6O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2,5,8H,(H,9,10)(H,11,12)

InChI Key

MLOJGZHQNWCBAC-UHFFFAOYSA-N

SMILES

C1=C(C=C(OC1O)C(=O)O)C(=O)O

Canonical SMILES

C1=C(C=C(OC1O)C(=O)O)C(=O)O

4-carboxy-2-hydroxymuconate semialdehyde hemiacetal is a dicarboxylic acid comprising 2-hydroxy-2H-pyran having two carboxy groups located at the 4- and 6-positions. It is a dicarboxylic acid, a member of pyrans and a lactol. It is a conjugate acid of a 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-).

2-Hydroxy-2H-pyran-4,6-dicarboxylic acid, also known as 2-oxo-2H-pyran-4,6-dicarboxylic acid, is a chemical compound with the molecular formula C7H4O6C_7H_4O_6. This compound belongs to the class of pyrandicarboxylic acids and is characterized by the presence of two carboxylic acid groups located at the 4 and 6 positions of the pyran ring. It acts as a Bronsted acid, capable of donating protons to bases, which is significant in various

  • Oxidation: This compound can undergo oxidation to yield various derivatives, which can be useful in synthetic organic chemistry.
  • Reduction: Reduction reactions can convert the compound into different products, altering its functional properties.
  • Substitution: The compound can engage in substitution reactions with various reagents, leading to a diverse array of products that may have different applications .

The biological activity of 2-hydroxy-2H-pyran-4,6-dicarboxylic acid has been investigated in several contexts:

  • Antimicrobial Properties: Derivatives of this compound have shown potential antimicrobial activity, making them candidates for further pharmacological development.
  • Plant Metabolite: It is found in various plant species and plays a role in metabolic pathways, contributing to plant defense mechanisms and secondary metabolite production.

The synthesis of 2-hydroxy-2H-pyran-4,6-dicarboxylic acid can be achieved through several methods:

  • Enzymatic Synthesis: One approach involves the use of enzymes such as phenylalanine hydroxylase to convert phenylalanine and tyrosine into the desired compound.
  • Chemical Synthesis: Various chemical routes have been developed for laboratory synthesis, including multi-step organic reactions that utilize starting materials like pyran derivatives.
  • Biotechnological Methods: Recent advancements include using recombinant strains for the production of 2-pyrone derivatives, enhancing yield and specificity .

The applications of 2-hydroxy-2H-pyran-4,6-dicarboxylic acid span multiple fields:

  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activities.
  • Polymer Production: The compound serves as a monomer in the synthesis of biodegradable polymers.
  • Agrochemicals: It is used in developing agrochemicals that enhance crop protection and growth.

Studies on the interactions of 2-hydroxy-2H-pyran-4,6-dicarboxylic acid with other molecules have revealed important insights:

  • Metal Ion Complexation: The ability of this compound to form complexes with metal ions has implications for catalysis and material science.
  • Biological Interactions: Research has shown how this compound interacts with biological macromolecules, influencing metabolic pathways and enzyme activities .

Several compounds share structural similarities with 2-hydroxy-2H-pyran-4,6-dicarboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Oxo-2H-pyran-4,6-dicarboxylateConjugate base form; lacks hydroxyl groupMore stable under certain conditions
6-Oxo-6H-pyran-2,4-dicarboxylic acidDifferent functional group positioningExhibits different reactivity profiles
4-Carboxy-2-hydroxymuconate semialdehydeContains a semialdehyde group; different oxidation statePotentially more reactive due to aldehyde presence

These comparisons highlight the unique properties and applications of 2-hydroxy-2H-pyran-4,6-dicarboxylic acid in various fields such as medicinal chemistry and materials science. Its distinct structure allows for specific interactions and functionalities that set it apart from similar compounds.

XLogP3

-0.4

Wikipedia

4-carboxy-2-hydroxymuconate semialdehyde hemiacetal

Dates

Last modified: 02-18-2024

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